
7-氯-1H-吲哚-6-羧酸
描述
7-chloro-1H-indole-6-carboxylic acid is a chemical compound that belongs to the class of indole carboxylic acids. Indole derivatives are of significant interest due to their presence in many natural products and pharmaceuticals. Although the provided papers do not directly discuss 7-chloro-1H-indole-6-carboxylic acid, they provide valuable insights into the synthesis and properties of closely related indole compounds, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of indole derivatives typically involves Fischer-type indolization or substitution reactions. For instance, the synthesis of 4- or 6-chloromethyl-1H-indole-2-carboxylates involves the elimination of SO2 from 2-ethoxycarbonyl-1H-indole methanesulfonic acids . Similarly, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, another indole derivative, is achieved through substitution and hydrolysis steps . These methods could potentially be adapted for the synthesis of 7-chloro-1H-indole-6-carboxylic acid by altering the substitution pattern and functional groups.
Molecular Structure Analysis
The molecular structure of indole derivatives is often confirmed using techniques such as NMR spectroscopy, MS spectrum, and X-ray crystallography . For example, the structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined using these methods, and the crystal structure was further analyzed using density functional theory (DFT) . These techniques would be essential in confirming the molecular structure of 7-chloro-1H-indole-6-carboxylic acid once synthesized.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including substitution, hydrolysis, and oxidation . The transformation of sulfomethyl groups to formyl functions in indole derivatives is one such reaction, which involves the elimination of SO2, hydrolysis, and subsequent oxidation . These reactions are crucial for modifying the chemical structure and properties of indole compounds, and similar strategies could be employed in the functionalization of 7-chloro-1H-indole-6-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the crystal structure and unit cell dimensions of a chloro-fluoro chromene carboxylic acid derivative were determined, providing insights into its solid-state properties . The physical properties of 7-chloro-1H-indole-6-carboxylic acid would likely be influenced by the presence of the chloro and carboxylic acid functional groups, affecting its reactivity and interaction with biological targets.
科学研究应用
合成和化学性质
- 合成技术:羟基吲哚-3-羧酸,包括7-氯-1H-吲哚-6-羧酸衍生物,已经使用苄氧基吲哚合成,显示了它们在生物和药物研究中的重要性 (Marchelli, Hutzinger, & Heacock, 1969)。
- 电化学性质:对聚吲哚衍生物的研究,包括7-氯-1H-吲哚-6-羧酸,已经证明了它们在超级电容器等应用中的潜力,因为它们具有出色的电容和稳定性 (Ma, Zhou, Mo, Hou, & Xu, 2015)。
生物化学和药物应用
- 抗癌活性:7-氯-6-氟-1-(4-氟苯基)-4-氧代-1,4-二氢-1,8-萘啶-3-羧酸,一种相关化合物,已被确认为生物活性抗癌药物的重要中间体 (Zhang, Duan, Xiong, Zhuang, & Tang, 2019)。
- 抗菌和抗真菌活性:与7-氯-1H-吲哚-6-羧酸结构相关的吲哚-2-羧酸衍生物显示出显著的抗菌和中等的抗真菌活性,表明它们具有治疗潜力 (Raju, Sai, Meghana, Chandana, Suresh, & Nadendla, 2015)。
材料科学和纳米技术
- 纳米线合成:羧基取代位置,包括7-氯-1H-吲哚-6-羧酸的位置,影响聚吲哚衍生物的电沉积和形态学,导致纳米线的形成,具有在纳米技术和材料科学中的潜在应用 (Ma, Zhou, Mo, Hou, & Xu, 2015)。
未来方向
The study of indole derivatives, including 7-chloro-1H-indole-6-carboxylic acid, continues to be a significant area of research due to their biological properties and potential as pharmaceutical compounds . Future research will likely focus on the development of novel synthesis methods and the exploration of new biological targets .
属性
IUPAC Name |
7-chloro-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-6(9(12)13)2-1-5-3-4-11-8(5)7/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHUWCQJGDUVIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-1H-indole-6-carboxylic acid | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


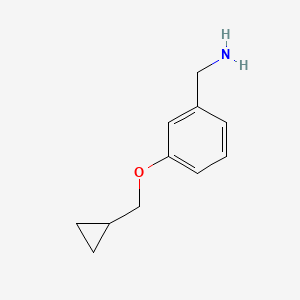


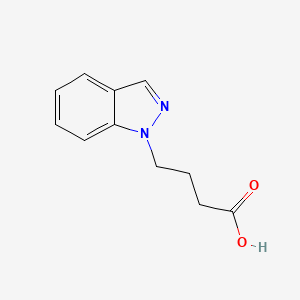
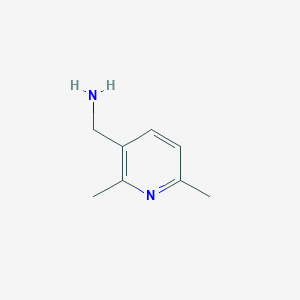
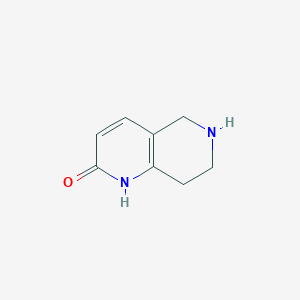
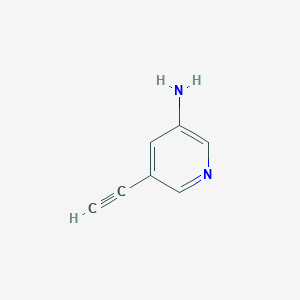
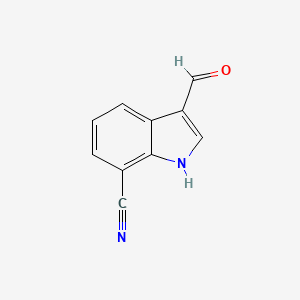
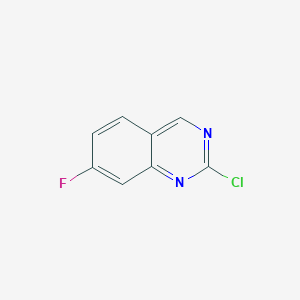

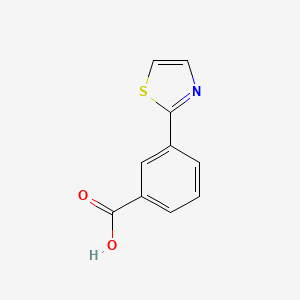
![4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1321239.png)
![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)